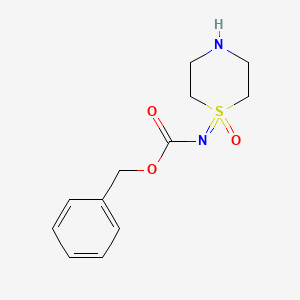

Benzyl (1-oxidothiomorpholin-1-ylidene)carbamate

描述

Benzyl (1-oxidothiomorpholin-1-ylidene)carbamate (CAS: 2168243-11-4) is a thiomorpholine-derived carbamate compound with the molecular formula C₁₂H₁₆N₂O₃S and a molecular weight of 268.2 g/mol . Structurally, it features a thiomorpholine oxide ring fused with a benzyl carbamate group, distinguishing it from simpler carbamate derivatives.

属性

IUPAC Name |

benzyl N-(1-oxo-1,4-thiazinan-1-ylidene)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c15-12(14-18(16)8-6-13-7-9-18)17-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYBNXHHJYXMSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=NC(=O)OCC2=CC=CC=C2)(=O)CCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-oxidothiomorpholin-1-ylidene)carbamate typically involves the reaction of benzyl isocyanate with 1-oxidothiomorpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Benzyl isocyanate+1-oxidothiomorpholine→Benzyl (1-oxidothiomorpholin-1-ylidene)carbamate

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

化学反应分析

Types of Reactions

Benzyl (1-oxidothiomorpholin-1-ylidene)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxidized sulfur atom back to its original state.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzyl moiety.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

Benzyl (1-oxidothiomorpholin-1-ylidene)carbamate has been identified as a potential inhibitor of anti-apoptotic Bcl-2 family proteins, which are often overexpressed in various cancers. The inhibition of these proteins can lead to increased apoptosis in cancer cells, making this compound a candidate for cancer therapy. Research indicates that compounds targeting Bcl-2 may be effective against hyper-proliferative diseases, including certain types of leukemia and solid tumors .

2. Cysteine Protease Inhibition

The compound has also been explored for its ability to inhibit cysteine proteases, such as cathepsins. These enzymes play critical roles in tumor progression and metastasis. By inhibiting these proteases, this compound could potentially hinder cancer cell invasion and improve therapeutic outcomes .

3. Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective properties, potentially benefiting conditions like neurodegeneration. The mechanism involves modulation of signaling pathways related to neuronal survival and apoptosis, although further research is required to establish these effects conclusively.

Case Study 1: Inhibition of Bcl-2 in Cancer Cells

A study investigated the effects of this compound on Bcl-2 expression in human leukemia cell lines. The results demonstrated a significant reduction in cell viability and an increase in apoptosis markers after treatment with the compound. This suggests its potential as a therapeutic agent for leukemia .

Case Study 2: Impact on Cysteine Proteases

In another study focusing on cysteine protease inhibition, researchers evaluated the efficacy of this compound against cathepsin B in vitro. The compound showed a dose-dependent inhibition of cathepsin activity, indicating its potential role in preventing tumor growth by targeting proteolytic pathways essential for cancer cell survival .

作用机制

The mechanism of action of Benzyl (1-oxidothiomorpholin-1-ylidene)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include covalent bonding with active sites or non-covalent interactions such as hydrogen bonding and van der Waals forces.

相似化合物的比较

Structural Analogues and Their Key Features

The following table summarizes structural analogues of benzyl (1-oxidothiomorpholin-1-ylidene)carbamate, highlighting differences in substituents, biological activity, and synthetic roles:

Physicochemical Properties

- Solubility and Stability: The thiomorpholine oxide group may enhance solubility in polar solvents compared to purely aromatic carbamates (e.g., benzyl (3-oxocyclohexyl)carbamate).

生物活性

Benzyl (1-oxidothiomorpholin-1-ylidene)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of carbamate compounds, characterized by the presence of a carbamate functional group (-OC(=O)N-) attached to a benzyl moiety. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It is hypothesized that the compound may exert its effects through the following mechanisms:

- Acetylcholinesterase Inhibition : Similar to other carbamate derivatives, this compound may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic signaling.

- Antimicrobial Activity : Preliminary studies suggest that benzyl carbamates may exhibit antimicrobial properties against various pathogens by disrupting cellular processes or inhibiting essential enzymes.

Antimicrobial Activity

Research has demonstrated that various benzyl carbamates possess significant antimicrobial properties. For instance, a study evaluating the antimicrobial efficacy of related compounds showed promising results against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) for these compounds were determined, indicating their potential as antibacterial agents.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 8 |

| This compound | E. coli | 16 |

Case Studies

A review of case studies involving carbamate poisoning provides insights into the biological effects and toxicity profiles of similar compounds. For example, a case study on aldicarb, a well-known carbamate insecticide, highlighted its potent inhibition of AChE leading to severe neurological symptoms in humans. This underscores the importance of understanding both therapeutic and toxicological aspects when evaluating this compound.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of benzyl carbamates. Findings suggest that structural modifications can significantly influence their biological activities:

-

Structure-Activity Relationship (SAR) : Variations in substituents on the benzyl ring or the thiomorpholine moiety can enhance or diminish biological activity.

For example:

- Compounds with electron-donating groups showed increased AChE inhibition compared to those with electron-withdrawing groups.

常见问题

Basic Questions

Q. What synthetic methodologies are effective for synthesizing Benzyl (1-oxidothiomorpholin-1-ylidene)carbamate, and what are the critical reaction conditions?

- Methodological Answer : The synthesis of structurally analogous carbamates often employs multi-step protocols. For example, the reduction of intermediates using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at controlled temperatures (e.g., 20°C for 2 hours) is a common approach . Alternatively, coupling reactions with activating agents like sulfur trioxide-pyridine complex in dichloromethane (DCM) and dimethyl sulfoxide (DMSO) at 0°C can yield carbamates in high purity (76% yield) . Optimizing stoichiometry and reaction time is critical to minimizing side products.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation, while high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) verifies purity. Physical properties such as boiling point (e.g., 342.5±35.0°C) and density (1.2±0.1 g/cm³) can be determined using differential scanning calorimetry (DSC) and refractometry . For crystallographic validation, software suites like SHELX facilitate refinement of X-ray diffraction data to resolve molecular geometry .

Q. What are the known stability and storage conditions for this compound under laboratory settings?

- Methodological Answer : While direct data on this compound is limited, analogous carbamates require storage in sealed containers under inert atmospheres (e.g., nitrogen), away from moisture and heat. Recommended storage temperatures range from 2–8°C to prevent hydrolysis or oxidation . Stability tests under varying pH and solvent conditions should precede long-term experiments.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the cholinesterase inhibitory activity of benzene-based carbamates like this compound?

- Methodological Answer : Receptor-independent SAR (e.g., Hammett plots) and receptor-dependent molecular docking can identify critical substituents. For instance, chlorophenyl or methyl groups at specific positions enhance acetylcholinesterase (AChE) inhibition by modulating steric and electronic interactions . Computational tools like AutoDock Vina or Schrödinger Suite can predict binding affinities, guiding synthetic prioritization of derivatives with high selectivity indices (e.g., IC₅₀ values < 1 µM) .

Q. What strategies are employed to resolve contradictions in IC₅₀ values across different enzymatic assays for carbamate derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, substrate concentration). Standardizing protocols (e.g., Ellman’s method for cholinesterase activity) and validating results with orthogonal techniques (e.g., isothermal titration calorimetry) are recommended . Additionally, kinetic studies (e.g., Lineweaver-Burk plots) can differentiate competitive vs. non-competitive inhibition mechanisms.

Q. How do computational models (e.g., molecular docking) contribute to understanding the binding mechanisms of this compound with target enzymes?

- Methodological Answer : Molecular docking using crystal structures of AChE (PDB: 4EY7) or butyrylcholinesterase (BChE) can map hydrogen bonds and hydrophobic interactions. For example, carbamate moieties may form covalent adducts with catalytic serine residues, as seen in analogous inhibitors . Free-energy perturbation (FEP) calculations further quantify binding energy contributions of specific functional groups.

Q. In crystallographic studies of carbamate derivatives, how does the SHELX software suite facilitate structural refinement and validation?

- Methodological Answer : SHELX employs dual-space algorithms for phase determination and refinement, enabling high-resolution structural analysis. Its robustness in handling twinned or high-symmetry crystals ensures accurate bond-length and angle measurements . For carbamates, SHELXL’s constraints for planar groups (e.g., carbamate carbonyls) improve model reliability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。